B1151240 Lqh III CAS No. 212134-01-5

Lqh III

Katalognummer B1151240
CAS-Nummer: 212134-01-5
Molekulargewicht: 7,046.7 Da
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lqh III is a scorpion alpha-like toxin derived from the venom of the scorpion species Leiurus quinquestriatus hebraeus . It is a 67-amino acid polypeptide with 4 disulfide bridges . Lqh III is known to act on both mammals and insects, prolonging the evoked action potential by inhibiting sodium inactivation .


Molecular Structure Analysis

The molecular structure of Lqh III has been investigated using nuclear magnetic resonance (NMR) techniques . The NMR structures reveal significant differences in the Lqh III structure compared to other scorpion alpha-toxins .


Chemical Reactions Analysis

Lqh III is known to interact with sodium channels, specifically inhibiting sodium current inactivation . This interaction results in a prolongation of the action potential in the neurons of both insects and mammals .


Physical And Chemical Properties Analysis

Lqh III is a 67-amino acid polypeptide with 4 disulfide bridges . It is soluble in water and saline . The molecular weight of Lqh III is approximately 7,046.7 Da .

Wissenschaftliche Forschungsanwendungen

NMR Structures and Pharmacological Properties

Lqh III, a toxin from the scorpion Leiurus quinquestriatus hebraeus, has been examined for its NMR structures and pharmacological properties. It belongs to a new group of scorpion toxins, the alpha-like toxins, targeting voltage-gated sodium channels. This toxin shows unique properties compared to classical alpha-scorpion toxins, such as inhibiting sodium current inactivation and inducing resting depolarization in the cockroach axon. Studies have shown that Lqh III binds with high affinity to cockroach sodium channels, suggesting a significant impact on insect neurobiology (Krimm et al., 1999).

Laboratory Tool for Studying Sodium Channels

Lqh III is a basic polypeptide with no therapeutic utility but serves as a valuable laboratory tool for studying voltage-gated sodium channel inactivation. Its binding to sodium channels results in persistent Na+ influx and membrane depolarization, making it crucial for understanding sodium channel dynamics and their role in cellular physiology (Cataldi, 2014).

Structural and Binding Studies

The binding affinity and structural implications of Lqh III on insect sodium channels have been a subject of research. The toxin demonstrates high affinity to cockroach neuronal membranes, with differences in pH affecting its binding and activity. These studies provide insights into the toxin's interaction with sodium channels, revealing significant structural and functional aspects relevant to neurobiology (Gilles et al., 2000).

Effects on Frog Myelinated Axons

Research on Lqh III's effects on frog myelinated axons reveals its impact on action potential duration without affecting resting membrane potential. This study contributes to understanding the toxin's effects on neuronal excitability and signal transmission, particularly in the context of scorpion venom's biological action (Benoit & Gordon, 2001).

Insect vs Mammal Selectivity

Studies on Lqh III provide clues to mammalian vs insect selectivity. The toxin shows activity on both insects and mammals, binding distinctively to their sodium channels. This research is significant in understanding the structural basis for the toxin's selectivity and toxicity, with implications for pest control and therapeutic developments (Sautière et al., 1998).

Modulation of Cloned Sodium Channels

Investigations into the modulation of cloned skeletal muscle sodium channels by Lqh III and other scorpion toxins reveal distinct effects on channel inactivation and recovery. Such studies are crucial for understanding the molecular mechanisms of toxin-channel interactions and their implications in muscle physiology and neurotoxicology (Chen et al., 2000).

Wirkmechanismus

Lqh III acts by binding to sodium channels and inhibiting their inactivation . This results in a prolongation of the action potential, leading to a resting depolarization due to a slowly decaying tail current .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound Lqh III involves the condensation of two amino acids, L-glutamic acid and L-histidine, followed by cyclization and oxidation steps.", "Starting Materials": [ "L-glutamic acid", "L-histidine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "acetic acid", "hydrogen peroxide (H2O2)", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Activation of L-glutamic acid and L-histidine with DCC and NHS in DCM with TEA as a catalyst.", "Step 2: Condensation of the activated amino acids to form a dipeptide intermediate.", "Step 3: Cyclization of the dipeptide intermediate with acetic acid to form a cyclic intermediate.", "Step 4: Oxidation of the cyclic intermediate with H2O2 and NaOH to form compound Lqh III." ] }

CAS-Nummer

212134-01-5

Molekulargewicht

7,046.7 Da

Reinheit

≥ 99 %. (capillary electrophoresis).

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.